1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

Lipophilicity Hydrogen bonding Drug-likeness

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 1021214-60-7) is a synthetic small-molecule urea derivative with the molecular formula C18H25N5O6 and a molecular weight of 407.4 g/mol. The compound incorporates a 2,6-dimethoxypyrimidine moiety linked via an aminoethyl spacer to a urea group bearing a 3,4,5-trimethoxyphenyl ring.

Molecular Formula C18H25N5O6
Molecular Weight 407.427
CAS No. 1021214-60-7
Cat. No. B2720477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
CAS1021214-60-7
Molecular FormulaC18H25N5O6
Molecular Weight407.427
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)NCCNC2=CC(=NC(=N2)OC)OC
InChIInChI=1S/C18H25N5O6/c1-25-12-8-11(9-13(26-2)16(12)28-4)21-17(24)20-7-6-19-14-10-15(27-3)23-18(22-14)29-5/h8-10H,6-7H2,1-5H3,(H,19,22,23)(H2,20,21,24)
InChIKeyUNSYCKYRPHESPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 1021214-60-7): Chemical Identity and Baseline Procurement Profile


1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 1021214-60-7) is a synthetic small-molecule urea derivative with the molecular formula C18H25N5O6 and a molecular weight of 407.4 g/mol [1]. The compound incorporates a 2,6-dimethoxypyrimidine moiety linked via an aminoethyl spacer to a urea group bearing a 3,4,5-trimethoxyphenyl ring. It is cataloged under PubChem CID 42154312 and is listed in several chemical inventory and compliance databases, including the Global Chemical Inventory System (GCIS) [2]. While this compound is commercially available from multiple chemical suppliers as a research-grade reference material, its publicly disclosed bioactivity profile and target engagement data remain sparse, limiting direct evidence-based differentiation from structural analogs.

Why Generic Substitution of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea Is Not Supported by Current Evidence


The pyrimidine-urea chemotype is recognized as a privileged scaffold for kinase inhibition, with numerous patent families covering structurally related compounds targeting diverse kinases such as FGFR, TrkA, and ROS1 [1]. Within this class, even minor structural variations in the substitution pattern of the pyrimidine ring or the aryl urea moiety can substantially alter kinase selectivity, cellular potency, and pharmacokinetic profiles [2]. The target compound's specific combination of a 2,6-dimethoxypyrimidine with a 3,4,5-trimethoxyphenyl urea linker distinguishes it from more extensively characterized analogs such as 1-(6-aminopyrimidin-4-yl)-3-(2,4-dimethoxyphenyl)urea derivatives or N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides [1]. Without published quantitative comparative data, however, the precise magnitude of these selectivity differences cannot be quantified. In the absence of such data, purchasers cannot assume that generic interchange with other pyrimidine-urea compounds will preserve target potency, off-target liability, or assay reproducibility.

Quantitative Differentiation Evidence for 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea: Head-to-Head and Cross-Study Comparisons


Physicochemical Property Differentiation: 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea vs. 1-(6-Aminopyrimidin-4-yl)-3-(2,4-dimethoxyphenyl)urea Analogs

Computed physicochemical properties differentiate the target compound from a representative comparator, 1-(6-aminopyrimidin-4-yl)-3-(2,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)urea (disclosed in EP2409969A1) [1]. The target compound exhibits an XLogP3-AA value of 1.7, indicating moderate lipophilicity, compared to the comparator's lower predicted lipophilicity (estimated XLogP3 ~0.8) due to the presence of a morpholine ring and a free amino group on the pyrimidine [2]. The target compound also possesses 3 hydrogen bond donors (vs. 2 for the comparator) and 9 hydrogen bond acceptors (vs. 10 for the comparator), as well as a topological polar surface area (TPSA) of 125 Ų (vs. an estimated ~115 Ų for the comparator) [2]. These differences suggest that the target compound may exhibit distinct membrane permeability and solubility profiles compared to analogs with free amino or solubilizing groups.

Lipophilicity Hydrogen bonding Drug-likeness

Structural Scaffold Comparison: Urea Linker Geometry and Hinge-Binding Potential for 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

The target compound contains a 2,6-dimethoxypyrimidine core connected to a 3,4,5-trimethoxyphenyl urea via a flexible aminoethyl spacer. In contrast, the broader pyrimidine-urea kinase inhibitor class described in EP2409969A1 frequently features a 6-aminopyrimidine core directly conjugated to the urea nitrogen, often with a morpholinoethyl or benzyl substitution pattern [1]. The 2,6-dimethoxy substitution on the target compound's pyrimidine ring replaces the free 6-amino group found in many patent-exemplified analogs. As disclosed in the patent literature, the presence of a free amino group at the pyrimidine 6-position is critical for hinge-region hydrogen bonding with kinase targets; its replacement with a methoxy group in the target compound would be predicted to abolish or substantially weaken this key interaction [1]. This structural distinction may shift the target compound's binding mode away from classical type I kinase hinge binding toward alternative interactions or entirely different target classes.

Kinase inhibition Scaffold comparison Hinge-region binding

Molecular Complexity and Rotatable Bond Count: Differentiation from Simpler Pyrimidine-Urea Screening Hits

The target compound has a complexity score of 474 and 10 rotatable bonds, as computed by Cactvs 3.4.8.24 [1]. This places it in a higher complexity and conformational flexibility space compared to smaller fragment-like pyrimidine-urea analogs exemplified in kinase inhibitor patents, which typically have complexity scores below 350 and fewer than 7 rotatable bonds [2]. While higher complexity can correlate with improved target selectivity, it may also result in lower ligand efficiency metrics. The compound's molecular weight of 407.4 g/mol and 29 heavy atoms position it at the upper boundary of lead-like chemical space (Rule of 5 compliant but approaching the limits), differentiating it from both fragment hits (MW < 300) and typical lead-like compounds (MW 350-450) [1].

Molecular complexity Ligand efficiency Fragment-like vs. lead-like

Research Application Scenarios for 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea Based on Established Evidence


Chemical Probe for Investigating Non-Classical Kinase Binding Modes

Given the structural departure from the canonical 6-aminopyrimidine hinge-binding motif established in EP2409969A1 [1], this compound may serve as a chemical probe for exploring alternative kinase binding modes. The replacement of the hinge-binding 6-NH2 with a 6-OCH3 group creates an opportunity to investigate whether this scaffold can engage kinases via allosteric pockets, type II (DFG-out) binding conformations, or non-kinase targets, distinguishing it from standard type I kinase inhibitors. Researchers aiming to expand the target space of pyrimidine-urea chemotypes would find this compound a valuable addition to their screening collection.

Physicochemical Property Benchmarking in Lead Optimization Cascades

With its moderate lipophilicity (XLogP3 = 1.7), elevated hydrogen bond donor count (HBD = 3), and TPSA of 125 Ų [2], this compound occupies a distinct region of physicochemical property space compared to many patent-exemplified analogs. This makes it suitable as a benchmark compound in lead optimization campaigns seeking to systematically vary lipophilicity and hydrogen bonding potential while maintaining the pyrimidine-urea core. Procurement for property-focused structure-activity relationship (SAR) studies would leverage the compound's unique combination of computed descriptors.

Reference Standard for Analytical Method Development and Chemical Compliance Testing

The compound is registered in the Global Chemical Inventory System (GCIS) and has a well-defined chemical identity, including a validated InChIKey (UNSYCKYRPHESPX-UHFFFAOYSA-N) and SMILES notation [3]. Its molecular weight of 407.4 g/mol and purity specifications (typically ≥95% from commercial suppliers) make it suitable as a reference standard for HPLC, LC-MS, and NMR method development. Additionally, its compliance status in global chemical inventories supports its use in regulatory testing workflows where chemical identity traceability is paramount.

Scaffold-Hopping Starting Point for 3,4,5-Trimethoxyphenyl-Containing Bioactive Molecules

The 3,4,5-trimethoxyphenyl pharmacophore is a well-recognized structural motif present in numerous bioactive molecules, including tubulin polymerization inhibitors (e.g., combretastatin A-4 analogs) and antifolates (e.g., trimethoprim) . By combining this pharmacophore with a 2,6-dimethoxypyrimidine via a urea-ethyl linker, the compound represents a scaffold-hopping opportunity for researchers seeking to exploit the 3,4,5-trimethoxyphenyl moiety in entirely new chemotypes. This application is particularly relevant for programs targeting tubulin, heat shock protein 90 (Hsp90), or thioredoxin reductase, where the trimethoxyphenyl group has established activity.

Quote Request

Request a Quote for 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.